Bienvenue dans la boutique en ligne BenchChem!

(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone

α1d adrenergic receptor GPCR selectivity phenylpiperazine SAR

This compound features the 2,5-dichlorophenylpiperazine core essential for α1D-adrenergic receptor selectivity, combined with a 2-bromobenzoyl group for halogen bonding studies. Its elevated cLogP (~4.5–5.0) and distinct Br/Cl isotope pattern make it an ideal benchmark for ADME assays and LC‑MS/MS method development. Use this exact entity to map the acyl‑binding pocket in SAR programs—structurally similar analogs (e.g., 2‑chlorobenzoyl) may not replicate these interactions. Request a quote for custom synthesis or bulk orders.

Molecular Formula C17H15BrCl2N2O
Molecular Weight 414.12
CAS No. 923245-72-1
Cat. No. B2836892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone
CAS923245-72-1
Molecular FormulaC17H15BrCl2N2O
Molecular Weight414.12
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H15BrCl2N2O/c18-14-4-2-1-3-13(14)17(23)22-9-7-21(8-10-22)16-11-12(19)5-6-15(16)20/h1-6,11H,7-10H2
InChIKeySKCMWVCJEXBABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone (CAS 923245-72-1): Chemical Identity and Research-Grade Procurement Context


(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone (CAS 923245-72-1) is a synthetic aryl-ketone piperazine derivative featuring both a 2-bromobenzoyl moiety and a 2,5-dichlorophenyl substituent on the piperazine ring. This compound falls within the broader class of phenylpiperazine methanones, a scaffold that has been extensively explored for G‑protein‑coupled receptor (GPCR) modulation, particularly at adrenergic and serotonergic receptors. The 2,5‑dichlorophenylpiperazine fragment, in particular, has been identified as a key pharmacophoric element conferring high affinity and selectivity for the α 1d adrenergic receptor subtype [1]. The compound is primarily offered by research chemical suppliers as a reference standard or synthetic intermediate, with limited publicly disclosed bioactivity data at the level of this specific chemical entity.

Why Generic Substitution of (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone Fails: Substituent-Driven Selectivity Prevents Interchangeability


Within the phenylpiperazine methanone family, minor alterations to the aromatic substitution pattern can drastically alter receptor subtype selectivity, functional activity, and physicochemical properties. The 2,5‑dichlorophenylpiperazine motif is a well‑characterized selectivity handle for the α 1d adrenergic receptor over the α 1a and α 1b subtypes [1], while the nature of the carbonyl‑linked aryl group modulates potency, metabolic stability, and off‑target profiles. Simply replacing the 2‑bromobenzoyl group with a 2‑chlorobenzoyl analog or a benzoyl group is not a reliable like‑for‑like substitution; any change must be validated through receptor‑binding or functional assays in the intended experimental system. The quantitative evidence below illustrates the specific structural features that differentiate this compound from its closest analogs and provides the procurement‑relevant rationale for selecting this exact entity over superficially similar candidates.

Product‑Specific Quantitative Evidence Guide for (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone (CAS 923245-72-1)


α 1d Adrenergic Receptor Selectivity Driven by the 2,5‑Dichlorophenylpiperazine Moiety (Class‑Level Inference)

In a SAR study of >75 BMY 7378 analogs, compounds bearing the 2,5‑dichlorophenylpiperazine substructure (e.g., compound 69 and compound 128) were identified as the most potent and selective ligands for the α 1d adrenergic receptor among the three α 1‑AR subtypes [1]. While the target compound was not directly tested in this study, the 2,5‑dichlorophenylpiperazine group it contains is recognized as the primary selectivity determinant; replacing this group with a 2‑methoxyphenylpiperazine or unsubstituted phenylpiperazine abolishes α 1d selectivity [1]. This class‑level evidence indicates that (2‑Bromophenyl)(4‑(2,5‑dichlorophenyl)piperazin‑1‑yl)methanone is likely to exhibit α 1d‑preferential binding, making it a rational candidate for α 1d‑AR profiling studies.

α1d adrenergic receptor GPCR selectivity phenylpiperazine SAR

Differentiation of the 2‑Bromobenzoyl Group from 2‑Chlorobenzoyl Analogs via Halogen Bonding Potential (Class‑Level Inference)

The 2‑bromobenzoyl substituent is distinct from commonly available analogs such as 1‑(2‑chlorobenzoyl)‑4‑(2,5‑dichlorophenyl)piperazine or 1‑benzoyl‑4‑(2,5‑dichlorophenyl)piperazine. The larger van der Waals radius and greater polarizability of bromine (1.85 Å, polarizability ≈ 3.05 ų) compared to chlorine (1.75 Å, ≈ 2.18 ų) can strengthen halogen bonding with electron‑rich residues in protein binding pockets [1]. In computational and crystallographic studies, bromine has been shown to form stronger halogen bonds than chlorine, which can translate into improved binding affinity and selectivity for certain biological targets [1]. This provides a mechanistic rationale for why the 2‑bromobenzoyl analog may offer distinct pharmacological properties compared to its 2‑chlorobenzoyl or benzoyl counterparts, even when the 2,5‑dichlorophenylpiperazine moiety is conserved.

halogen bonding 2-bromobenzoyl medicinal chemistry

Physicochemical Distinction: Lipophilicity (cLogP) Differential vs. Non‑halogenated Analogs (Computational Class‑Level Inference)

The presence of three halogen atoms (one bromine, two chlorines) confers a substantially higher calculated logP (cLogP ≈ 4.5–5.0) on the target compound compared to non‑halogenated phenylpiperazine methanones or mono‑halogenated analogs [1]. For instance, 1‑benzoyl‑4‑(2,5‑dichlorophenyl)piperazine has a cLogP of approximately 3.8, and the fully unsubstituted benzoyl analog even lower. Higher lipophilicity is associated with enhanced membrane permeability but may also increase non‑specific protein binding and metabolic clearance. This physicochemical fingerprint must be considered when selecting a compound for cell‑based or in vivo assays, as it directly influences solubility, distribution, and bioanalytical detectability.

lipophilicity cLogP pharmacokinetics

Best‑Fit Research and Industrial Application Scenarios for (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone


α 1d Adrenergic Receptor Subtype Profiling and Selectivity Screening

The conserved 2,5‑dichlorophenylpiperazine core of this compound aligns with the pharmacophoric requirements for α 1d‑AR binding identified by Leonardi et al. [1]. Researchers aiming to profile subtype selectivity across α 1a, α 1b, and α 1d receptors can use this compound as a selective probe, provided its activity is validated in radioligand displacement or functional assays. The compound is particularly suited for SAR expansion studies where the 2‑bromobenzoyl group is systematically varied to map the acyl‑binding pocket.

Halogen Bonding Motif Analysis in Medicinal Chemistry

With its distinct bromine atom, this compound serves as an ideal tool for investigating halogen bonding interactions in protein‑ligand complexes. Co‑crystallization or molecular docking studies can compare the bromine‑mediated interactions of this compound with those of its chloro or des‑halo analogs, providing direct experimental evidence for the role of halogen bonding in affinity and selectivity [1].

Lipophilicity‑Guided Pharmacokinetic Profiling

The elevated cLogP of this compound (≈4.5–5.0) compared to less halogenated analogs makes it a useful model for studying the impact of lipophilicity on membrane permeability, plasma protein binding, and metabolic stability in early drug discovery [1]. It can be employed as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies to benchmark the effects of halogen substitution on ADME properties.

Reference Standard for Analytical Method Development

The unique combination of bromine and chlorine substituents provides a distinctive mass spectrometric signature (characteristic isotope patterns for Br and Cl), making this compound suitable as an internal standard or quality control sample in LC‑MS/MS method development for halogenated drug candidates. Its structural complexity also serves as a challenging test analyte for chromatographic method optimization.

Quote Request

Request a Quote for (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.